molecular formula C13H12N4O3S B11032413 6-Methanesulfonyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine

6-Methanesulfonyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B11032413
M. Wt: 304.33 g/mol
InChI Key: QNKRLRAIWOBSRN-UHFFFAOYSA-N
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Description

6-Methanesulfonyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methanesulfonyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using similar microwave-mediated conditions. The process involves maintaining precise temperature control and reaction times to ensure high yield and purity. The use of microwave irradiation helps in reducing reaction times and energy consumption, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Methanesulfonyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methanesulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

    Oxidation: The major product is the corresponding sulfone derivative.

    Reduction: The major product is the reduced triazolopyrimidine.

    Substitution: The major product is the substituted triazolopyrimidine with a different functional group replacing the methanesulfonyl group.

Scientific Research Applications

6-Methanesulfonyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methanesulfonyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with molecular targets such as ATF4 and NF-kB proteins. It inhibits endoplasmic reticulum stress and apoptosis, thereby exerting neuroprotective effects. The compound also reduces the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α in microglial cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Methoxyphenyl)-6-(4-methylsulfanylphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine
  • 7-(3-Methoxyphenyl)-6-(4-methylsulfanylphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine

Uniqueness

6-Methanesulfonyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonyl group enhances its solubility and reactivity, making it more versatile in various chemical reactions and applications compared to its analogs .

Properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

7-(4-methoxyphenyl)-6-methylsulfonyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H12N4O3S/c1-20-10-5-3-9(4-6-10)12-11(21(2,18)19)7-14-13-15-8-16-17(12)13/h3-8H,1-2H3

InChI Key

QNKRLRAIWOBSRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NC3=NC=NN23)S(=O)(=O)C

Origin of Product

United States

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